

Procyanidin C1: A Technical Guide to Natural Sources, Bioavailability, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Procyanidin C1	
Cat. No.:	B1209222	Get Quote

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Abstract

Procyanidin C1 (PCC1), a trimeric B-type proanthocyanidin composed of three (-)-epicatechin units, has emerged as a promising natural compound with significant therapeutic potential.[1][2] Abundantly found in various plant-based foods, PCC1 exhibits a range of biological activities, including senolytic, antioxidant, and anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the natural sources of **procyanidin C1**, its bioavailability and metabolism, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and quantification are also presented to facilitate further research and development.

Natural Sources of Procyanidin C1

Procyanidin C1 is prevalent in a variety of fruits, seeds, and barks.[2][4] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.[5] Key dietary sources include grape seeds, apples, cinnamon, and cocoa.[2][6]

Table 1: Procyanidin C1 Content in Selected Foods



Food Source	Mean Content (mg/100g or mg/100mL)	Reference	
Red Wine	2.56 mg/100 mL	[7]	
Broad Bean Pod (raw)	0.13 mg/100 g FW	[7]	
Grape Seed	High (qualitative)	[1][2][8]	
Apple (unripe)	High (qualitative)	[2]	
Cinnamon	High (qualitative)	[2]	
Cocoa	Detected	[6]	

FW: Fresh Weight. Quantitative data for some sources is limited, with many studies confirming presence without specifying amounts.

Bioavailability and Metabolism

The bioavailability of procyanidins, including **procyanidin C1**, is generally low and inversely correlated with their degree of polymerization.[9][10] While monomers and dimers can be absorbed in the small intestine, larger oligomers like trimers are less readily absorbed.[9][11]

Most ingested procyanidins transit to the colon, where they are extensively metabolized by the gut microbiota into smaller phenolic acids, such as phenyl valerolactones, phenylacetic acids, and phenylpropionic acids.[9][12] These metabolites are then absorbed and may be responsible for some of the systemic health benefits attributed to procyanidin consumption.[13] Limited in vivo studies in humans have detected procyanidin dimers in plasma after consumption of procyanidin-rich extracts, suggesting some level of absorption of the intact oligomers.[11]

Table 2: Pharmacokinetic Parameters of Procyanidins



Compoun d	Species	Dose	Cmax	Tmax	Bioavaila bility (%)	Referenc e
Procyanidi n B1	Human	2g Grape Seed Extract	10.6 ± 2.5 nmol/L	2 h	Not Reported	[13]
Procyanidi n B2	Human	1.8 mg/kg body weight	4.0 ± 0.6 nM	Not Reported	Not Reported	[11]
Procyanidi n B2	Human	0.375 g cocoa/kg body weight	41 ± 4 nM	Not Reported	Not Reported	[11]
[14C]Procy anidin B2	Rat	10.5 mg/kg (oral)	Not Reported	~6 h	8-11% (from blood)	[13]

Data for **Procyanidin C1** is limited; Procyanidin B1 and B2 are structurally similar dimers and provide an insight into the likely pharmacokinetic profile of smaller procyanidin oligomers.

Experimental Protocols Extraction of Procyanidin C1

The efficient extraction of **procyanidin C1** from plant matrices is crucial for accurate quantification and biological activity assessment. A common and effective method involves the use of an acetone/water/acetic acid solvent system.[14]

Protocol: Extraction from Plant Material

- Sample Preparation: Lyophilize or use fresh plant material and grind to a fine powder.[14]
- Extraction Solvent: Prepare a mixture of acetone, water, and acetic acid in a 70:29.5:0.5
 (v/v/v) ratio.[14]
- Extraction Process:

Foundational & Exploratory

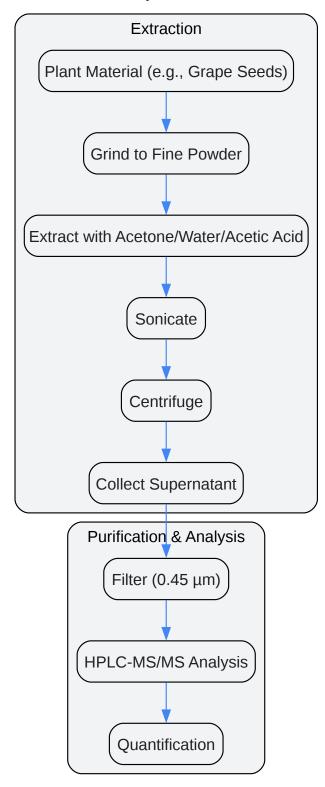




- Weigh approximately 250 mg of the powdered sample into a centrifuge tube.[14]
- Add 5 mL of the extraction solvent.[14]
- Vortex the mixture thoroughly for 1-2 minutes.[14]
- Sonicate the sample for 60 minutes at room temperature.[14]
- Centrifuge the slurry at 2500 rpm for 15 minutes.[14]
- Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
 [14]
- Filtration: Filter the supernatant through a 0.45 μm syringe filter prior to HPLC-MS analysis. [14]



Experimental Workflow: Procyanidin C1 Extraction and Analysis



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Caption: A typical experimental workflow for the extraction and analysis of **Procyanidin C1**.



Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the selective and sensitive quantification of **procyanidin C1**. [14][15]

Instrumentation and Conditions:

- HPLC System: A system capable of binary gradient elution.
- Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column. Normal-phase HPLC is particularly effective for separating procyanidins based on their degree of polymerization.[5][15]
- Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[15]
- Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer
 equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[16]
- Quantification: A calibration curve is generated using a purified procyanidin C1 standard.
 Quantification is based on the peak area of the specific mass transition for procyanidin C1.
 [5]

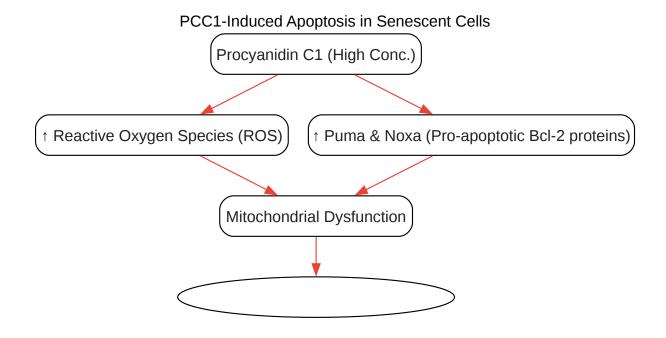
Molecular Signaling Pathways

Procyanidin C1 has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[1][3][8] This activity is particularly relevant for aging and age-related diseases.

Induction of Apoptosis in Senescent Cells

At higher concentrations, **procyanidin C1** induces apoptosis in senescent cells through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins. [3][17][18] This leads to mitochondrial dysfunction and the activation of the apoptotic cascade.





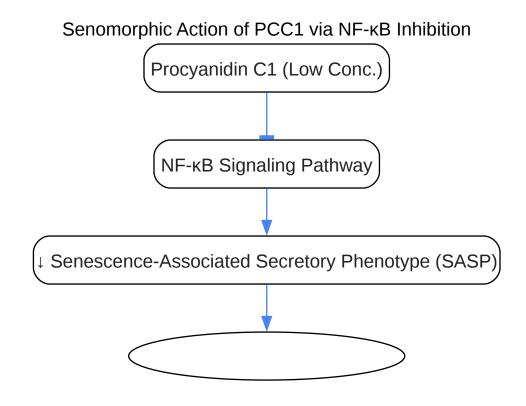
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Caption: Signaling pathway of **Procyanidin C1** inducing apoptosis in senescent cells.

Senomorphic Activity and NF-kB Signaling

At lower concentrations, **procyanidin C1** acts as a senomorphic agent, meaning it can modulate the phenotype of senescent cells without killing them.[1][8] It achieves this by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This leads to a reduction in the Senescence-Associated Secretory Phenotype (SASP), which is a collection of proinflammatory cytokines and other molecules secreted by senescent cells that contribute to chronic inflammation and aging.[3]





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Caption: **Procyanidin C1**'s senomorphic activity through NF-kB pathway inhibition.

Conclusion and Future Directions

Procyanidin C1 is a readily available natural compound with significant potential for applications in aging research and the development of therapeutics for age-related diseases. Its dual-action as both a senolytic and senomorphic agent makes it a particularly interesting candidate for further investigation. Future research should focus on elucidating the precise pharmacokinetic profile of **procyanidin C1** in humans, identifying its specific cellular targets, and conducting clinical trials to validate its efficacy and safety for various health applications. The detailed methodologies provided in this guide offer a foundation for researchers to advance our understanding of this promising phytochemical.

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